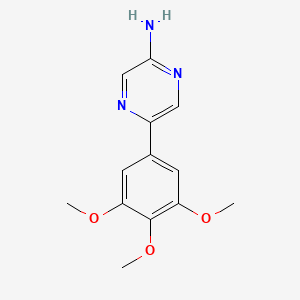![molecular formula C22H24N6 B3819105 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile](/img/structure/B3819105.png)
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile
Vue d'ensemble
Description
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile, also known as DPA-714, is a small molecule drug that belongs to the family of piperazine derivatives. DPA-714 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile involves its binding to the translocator protein (TSPO), which is a mitochondrial protein that is upregulated in response to cellular stress, inflammation, and injury. TSPO is involved in various cellular processes, such as cholesterol transport, apoptosis, and inflammation. 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile binds to TSPO and reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has been shown to have various biochemical and physiological effects, such as reducing neuroinflammation, inhibiting cancer cell growth and metastasis, and reducing inflammation in animal models of inflammation. 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has also been shown to have antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile in lab experiments is its specificity for TSPO, which allows for targeted modulation of TSPO-mediated cellular processes. 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile is also relatively easy to synthesize and purify, which makes it an attractive candidate for drug development. However, one of the limitations of using 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile. One of the areas of interest is the development of 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile analogs with improved solubility and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile in other diseases, such as cardiovascular diseases and autoimmune diseases. Furthermore, the development of imaging agents that can bind to TSPO and detect TSPO expression in vivo may have significant implications for the diagnosis and treatment of various diseases.
Applications De Recherche Scientifique
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has been shown to bind to the translocator protein (TSPO) and reduce neuroinflammation, which is a hallmark of many neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has also been shown to have anti-cancer properties by inhibiting the growth and metastasis of cancer cells. In addition, 2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile has been studied for its potential anti-inflammatory effects in various animal models of inflammation.
Propriétés
IUPAC Name |
2-[4-[(2,4-dimethyl-6-pyrazol-1-ylphenyl)methyl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-17-13-18(2)20(21(14-17)28-8-4-7-25-28)16-26-9-11-27(12-10-26)22-19(15-23)5-3-6-24-22/h3-8,13-14H,9-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYXCWTXNRWOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2C=CC=N2)CN3CCN(CC3)C4=C(C=CC=N4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-pyridinylmethyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3819023.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3819034.png)
![methyl 2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]hexanoate](/img/structure/B3819047.png)
![2-{methyl[(2E)-3-phenylprop-2-en-1-yl]amino}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3819054.png)

![6-[4-(2,1,3-benzothiadiazol-4-ylmethyl)piperazin-1-yl]nicotinamide](/img/structure/B3819063.png)
![[3-benzyl-1-(8-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B3819067.png)
amino]methyl}-2-furyl)methanol](/img/structure/B3819074.png)
![ethyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}morpholin-3-yl)acetate](/img/structure/B3819077.png)
![1-isopropyl-4-{[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]methyl}-1H-pyrazole](/img/structure/B3819090.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3819100.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3819102.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)